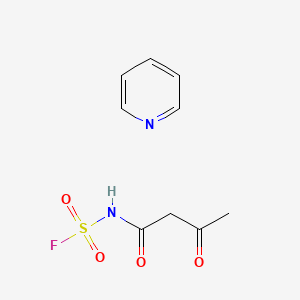
(3-Oxobutanoyl)sulfamyl fluoride--pyridine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfamyl fluoride group attached to a 3-oxobutanoyl moiety, with pyridine acting as a stabilizing agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) typically involves the reaction of 3-oxobutanoyl chloride with sulfamyl fluoride in the presence of pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction times, and ensuring the purity of the starting materials. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfamyl fluoride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl fluoride derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfamyl fluoride compounds.
Aplicaciones Científicas De Investigación
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfamyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) involves the interaction of its reactive groups with specific molecular targets. The sulfamyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Oxobutanoyl)sulfamyl chloride
- (3-Oxobutanoyl)sulfamyl bromide
- (3-Oxobutanoyl)sulfamyl iodide
Uniqueness
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) is unique due to the presence of the fluoride group, which imparts distinct reactivity and stability compared to its chloride, bromide, and iodide counterparts. The use of pyridine as a stabilizing agent further enhances its properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
59924-74-2 |
|---|---|
Fórmula molecular |
C9H11FN2O4S |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
N-(3-oxobutanoyl)sulfamoyl fluoride;pyridine |
InChI |
InChI=1S/C5H5N.C4H6FNO4S/c1-2-4-6-5-3-1;1-3(7)2-4(8)6-11(5,9)10/h1-5H;2H2,1H3,(H,6,8) |
Clave InChI |
JBQRXVMPCSIBKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NS(=O)(=O)F.C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















